molecular formula C11H22O4S B8534181 Methyl 2-octylsulfonylacetate

Methyl 2-octylsulfonylacetate

Cat. No.: B8534181
M. Wt: 250.36 g/mol
InChI Key: ZOXCSWUECJEDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-octylsulfonylacetate is an organosulfur compound characterized by a methyl ester group, a sulfonyl (-SO₂-) moiety, and an octyl alkyl chain. Structurally, it belongs to the class of sulfonyl acetates, where the sulfonyl group enhances polarity and reactivity. While direct references to this compound are absent in the provided evidence, its properties can be inferred from structurally analogous compounds such as methyl phenylsulfonylacetate () and methyl 2-(4-chlorophenyl)sulfanylacetate ().

Properties

Molecular Formula

C11H22O4S

Molecular Weight

250.36 g/mol

IUPAC Name

methyl 2-octylsulfonylacetate

InChI

InChI=1S/C11H22O4S/c1-3-4-5-6-7-8-9-16(13,14)10-11(12)15-2/h3-10H2,1-2H3

InChI Key

ZOXCSWUECJEDLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Sulfonyl/Sulfanyl Acetates

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound* Octyl (-C₈H₁₇) C₁₁H₂₂O₄S 258.36 High lipophilicity; potential surfactant or agrochemical intermediate
Methyl phenylsulfonylacetate Phenyl (-C₆H₅) C₉H₁₀O₄S 214.24† Versatile building block in synthesis ()
Methyl 2-(4-chlorophenyl)sulfanylacetate 4-Chlorophenylthio (-SC₆H₄Cl) C₉H₉ClO₂S 216.68 Thioether linkage; used in specialty chemical synthesis ()
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate 5-Methoxy-2-sulfamoylphenyl C₁₀H₁₁NO₅S 257.26 Pharmaceutical and material science applications ()

*Theoretical values for this compound derived from structural analogs.
†Calculated from molecular formula in .

Functional Group and Reactivity Differences

  • Sulfonyl vs. Sulfanyl Groups : The sulfonyl group (-SO₂-) in this compound increases polarity and oxidative stability compared to sulfanyl (-S-) derivatives like methyl 2-(4-chlorophenyl)sulfanylacetate (). This difference influences solubility and reactivity in nucleophilic substitution reactions.
  • Alkyl vs. Aromatic Substituents: The octyl chain enhances lipophilicity, contrasting with the aromatic phenyl group in methyl phenylsulfonylacetate (). This makes the octyl derivative more suitable for nonpolar applications, such as lipid-soluble drug carriers or polymer plasticizers.

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